Ezetimibe-glucuronide - 190448-57-8

Ezetimibe-glucuronide

Catalog Number: EVT-339597
CAS Number: 190448-57-8
Molecular Formula: C30H29F2NO9
Molecular Weight: 585.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ezetimibe-glucuronide is the pharmacologically active metabolite of ezetimibe, a drug used to lower cholesterol levels. [, , , , ] It is formed through glucuronidation of ezetimibe, primarily in the intestinal wall and liver. [, ] Ezetimibe-glucuronide plays a crucial role in the enterohepatic circulation of ezetimibe, contributing to its long half-life and potent cholesterol-lowering effects. [, , ]

Synthesis Analysis

While the synthesis of ezetimibe-glucuronide itself is not typically a focus in the provided research, it is naturally formed in vivo through the enzymatic conjugation of ezetimibe with glucuronic acid. [, ] This process is primarily facilitated by uridine diphosphate-glucuronosyltransferases (UGTs), particularly in the liver and intestine. [, ]

Molecular Structure Analysis

The primary chemical reaction involving ezetimibe-glucuronide is its enzymatic hydrolysis back to ezetimibe. [] This reaction is often employed in analytical procedures to quantify total ezetimibe levels (ezetimibe + ezetimibe-glucuronide) in biological samples. []

Mechanism of Action

Ezetimibe-glucuronide, similar to its parent compound, exerts its cholesterol-lowering effect by inhibiting the intestinal absorption of cholesterol. [, , ] It accomplishes this by binding to and inhibiting Niemann-Pick C1-Like 1 (NPC1L1), a protein located on the brush border of enterocytes in the small intestine. [, ] This interaction blocks the uptake of cholesterol from the intestinal lumen, reducing its delivery to the liver and ultimately lowering plasma cholesterol levels.

Physical and Chemical Properties Analysis

Ezetimibe-glucuronide exhibits increased water solubility compared to ezetimibe due to the presence of the glucuronic acid moiety. [] This enhanced solubility contributes to its ability to undergo enterohepatic circulation, a process involving secretion into bile, reabsorption from the intestine, and return to the liver. [, ] The relatively high affinity of ezetimibe-glucuronide for the cholesterol transporter NPC1L1 contributes to its potent inhibitory effects on cholesterol absorption. []

Applications
  • Cholesterol-lowering therapy: Ezetimibe-glucuronide is the primary active metabolite of ezetimibe, contributing significantly to its cholesterol-lowering efficacy. [, ] It helps reduce LDL-cholesterol levels by inhibiting intestinal cholesterol absorption, offering a valuable therapeutic option for managing hypercholesterolemia. [, , ]
  • Pharmacokinetic studies: Understanding the pharmacokinetic properties of ezetimibe-glucuronide is crucial for optimizing ezetimibe therapy. [, , , ] Research investigating its absorption, distribution, metabolism, and excretion helps determine appropriate dosing regimens and predict potential drug interactions. [, , , ]
  • Drug interaction studies: Ezetimibe-glucuronide's role in drug interactions is actively investigated, particularly with medications metabolized by UGT enzymes or transported by hepatic uptake carriers like OATP1B1. [, , , ] These studies are crucial for ensuring the safe and effective co-administration of ezetimibe with other medications.
  • Investigation of cholesterol absorption mechanisms: Ezetimibe-glucuronide serves as a valuable tool for studying the mechanisms of intestinal cholesterol absorption. [] Its specific interaction with NPC1L1 has been instrumental in elucidating the role of this protein in cholesterol uptake. [, ]
Future Directions
  • Further elucidating the role of UGT polymorphisms in ezetimibe-glucuronide formation: Investigating the impact of individual genetic variations in UGT enzymes on the pharmacokinetics and pharmacodynamics of ezetimibe-glucuronide could personalize therapy and optimize treatment outcomes. []
  • Exploring the potential of targeting NPC1L1 for other therapeutic applications: Given the role of NPC1L1 in cholesterol absorption, further research could explore the potential of modulating its activity for treating other conditions, such as non-alcoholic fatty liver disease or parasitic infections. []
  • Developing novel NPC1L1 inhibitors with improved efficacy or pharmacokinetic profiles: Identifying new compounds that inhibit NPC1L1, possibly through mechanisms distinct from ezetimibe and its glucuronide, could lead to more effective or better-tolerated cholesterol-lowering therapies. []

Ezetimibe

Compound Description: Ezetimibe is a lipid-lowering drug that inhibits the intestinal absorption of cholesterol. It acts by binding to the Niemann-Pick C1 Like 1 (NPC1L1) protein in the brush border of enterocytes, preventing cholesterol uptake. [, , ]

Relevance: Ezetimibe is the parent compound of Ezetimibe-glucuronide. After oral administration, Ezetimibe undergoes extensive first-pass metabolism in the intestine and liver, primarily via glucuronidation, to form Ezetimibe-glucuronide. [, , ] Ezetimibe-glucuronide is the major active metabolite of Ezetimibe in vivo and is responsible for most of its cholesterol-lowering activity. [, ] Both Ezetimibe and Ezetimibe-glucuronide undergo enterohepatic circulation, which contributes to their long half-lives. [, , , ]

Atorvastatin

Compound Description: Atorvastatin is a member of the drug class known as statins, which are widely used to lower cholesterol levels. Atorvastatin works by inhibiting the enzyme HMG-CoA reductase, which is responsible for a key step in cholesterol synthesis in the liver. []

Relevance: Atorvastatin is often co-administered with Ezetimibe to achieve greater reductions in cholesterol levels than either drug alone. [, ] Studies have shown that co-administration of Atorvastatin and Ezetimibe does not result in clinically significant pharmacokinetic interactions, indicating that the drugs can be safely used together. [, ]

Rosuvastatin

Compound Description: Rosuvastatin, similar to Atorvastatin, belongs to the statin class of drugs. Rosuvastatin is a potent inhibitor of HMG-CoA reductase, leading to a decrease in cholesterol production in the liver. []

Relevance: Rosuvastatin is another statin frequently co-prescribed with Ezetimibe to enhance cholesterol reduction. [, ] Clinical studies have demonstrated that the combination of Ezetimibe and Rosuvastatin results in a synergistic reduction in low-density lipoprotein cholesterol (LDL-C) levels compared to either drug administered alone. [] Like Atorvastatin, Rosuvastatin's pharmacokinetics remain largely unaffected when co-administered with Ezetimibe, suggesting a low risk of clinically relevant interactions. [, ]

Lovastatin

Compound Description: Lovastatin, like Atorvastatin and Rosuvastatin, is a member of the statin family of drugs. It exerts its cholesterol-lowering effects by inhibiting HMG-CoA reductase in the liver, leading to a decrease in cholesterol synthesis. []

Relevance: Similar to Atorvastatin and Rosuvastatin, Lovastatin is often combined with Ezetimibe in the management of hypercholesterolemia. Co-administration of Ezetimibe with Lovastatin results in an additive reduction in LDL-C levels. [] Research has shown that Ezetimibe does not significantly impact the pharmacokinetics of Lovastatin, indicating no clinically relevant interaction. []

Gemfibrozil

Compound Description: Gemfibrozil is a fibric acid derivative that effectively modulates lipid profiles by increasing serum high-density lipoprotein cholesterol (HDL-C) and decreasing serum triglycerides (TG). []

Relevance: Ezetimibe and Ezetimibe-glucuronide directly target the intestinal absorption of cholesterol, ultimately contributing to a reduction in circulating cholesterol levels. [, , ] Ezetimibe prevents the uptake of cholesterol from the gut by binding to NPC1L1 on the surface of intestinal cells. [, , ] This mechanism complements the action of statins, which primarily reduce cholesterol synthesis in the liver. [, , ]

Cholecalciferol (Vitamin D3)

Compound Description: Cholecalciferol, also known as vitamin D3, is a fat-soluble vitamin crucial for calcium absorption and bone health. []

β-hydroxylovastatin

Compound Description: β-hydroxylovastatin is the primary active metabolite of Lovastatin. Similar to its parent compound, β-hydroxylovastatin exerts its cholesterol-lowering effects by inhibiting HMG-CoA reductase, reducing cholesterol synthesis in the liver. []

Relevance: When Lovastatin and Ezetimibe are co-administered, the pharmacokinetics of both Lovastatin and β-hydroxylovastatin remain unaffected. [] This suggests that Ezetimibe does not interfere with the metabolism of Lovastatin into its active metabolite. This finding supports the safe and effective use of Ezetimibe and Lovastatin in combination therapy for managing hypercholesterolemia.

2-hydroxyatorvastatin and p-hydroxyl atorvastatin

Compound Description: 2-hydroxyatorvastatin and p-hydroxyl atorvastatin are two active metabolites of Atorvastatin. Like Atorvastatin, these metabolites contribute to the overall cholesterol-lowering effect by inhibiting HMG-CoA reductase in the liver. []

Relevance: While the paper mentions a method for simultaneous quantification of Atorvastatin, Ezetimibe, and their metabolites, including 2-hydroxyatorvastatin, p-hydroxyl atorvastatin, and Ezetimibe-glucuronide in human plasma, [] it doesn't specifically address their potential interactions. Further research is needed to determine if there are any clinically significant interactions between Ezetimibe-glucuronide and these Atorvastatin metabolites.

Fomiroid A

Compound Description: Fomiroid A is a lanosterol derivative isolated from the mushroom Fomitopsis nigra. It has been shown to inhibit NPC1L1-mediated cholesterol uptake. []

Relevance: Similar to Ezetimibe, Fomiroid A targets NPC1L1 to reduce cholesterol absorption, but it exhibits a distinct mechanism of action. [] While Ezetimibe directly binds to NPC1L1 and prevents its internalization, Fomiroid A acts as a pharmacological chaperone, correcting trafficking defects of certain NPC1L1 mutants. [] This difference in mechanism suggests that Fomiroid A may have a different efficacy and safety profile compared to Ezetimibe.

Properties

CAS Number

190448-57-8

Product Name

Ezetimibe-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C30H29F2NO9

Molecular Weight

585.5 g/mol

InChI

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1

InChI Key

UOFYCFMTERCNEW-ADEYADIWSA-N

SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

4-[(2S,3R)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxo-2-azetidinyl]phenyl β-D-Glucopyranosiduronic Acid; Ezetimibe Phenoxy Glucuronide; Sch 58235 Glucuronide; Sch 60663; EZM-G; Ezetimibe β-D-Glucuronide

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.